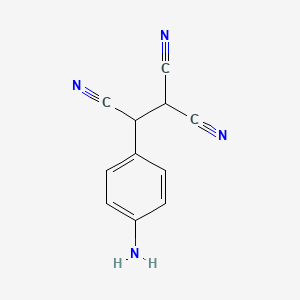
2-(4-Aminophenyl)ethane-1,1,2-tricarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Aminophenyl)ethane-1,1,2-tricarbonitrile is an organic compound with the molecular formula C11H7N3. This compound is characterized by the presence of an aminophenyl group attached to an ethane backbone with three nitrile groups. It is known for its versatility in various chemical reactions and its applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)ethane-1,1,2-tricarbonitrile typically involves the dimerization of malononitrile in the presence of bases such as sodium hydride or sodium alkoxide . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Dimerization of Malononitrile: Malononitrile is treated with a base to form the dimer, 2-aminopropene-1,1,3-tricarbonitrile.
Reaction with 4-Aminobenzaldehyde: The dimer is then reacted with 4-aminobenzaldehyde under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and pH .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Aminophenyl)ethane-1,1,2-tricarbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The aminophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and sulfonyl chlorides.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted aminophenyl derivatives.
Applications De Recherche Scientifique
2-(4-Aminophenyl)ethane-1,1,2-tricarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and dyes.
Biology: Investigated for its potential as a nootropic agent and its ability to mimic nerve growth factors.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of UV-responsive degradable polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-(4-Aminophenyl)ethane-1,1,2-tricarbonitrile involves its interaction with various molecular targets and pathways. The compound’s aminophenyl group can participate in hydrogen bonding and π-π interactions, influencing its reactivity and biological activity. In medicinal applications, it may target bacterial cell membranes, leading to membrane perturbation and intracellular effects .
Comparaison Avec Des Composés Similaires
2-(4-Aminophenyl)ethane-1,1,2-tricarbonitrile can be compared with other similar compounds such as:
2-(4-Methoxyphenyl)ethane-1,1,2-tricarbonitrile: Differing by a methoxy group instead of an amino group, affecting its reactivity and applications.
2-(4-Nitrophenyl)ethane-1,1,2-tricarbonitrile: The presence of a nitro group alters its electronic properties and reactivity.
The uniqueness of this compound lies in its versatile reactivity and wide range of applications in various fields of research and industry .
Propriétés
Numéro CAS |
156170-45-5 |
|---|---|
Formule moléculaire |
C11H8N4 |
Poids moléculaire |
196.21 g/mol |
Nom IUPAC |
2-(4-aminophenyl)ethane-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C11H8N4/c12-5-9(6-13)11(7-14)8-1-3-10(15)4-2-8/h1-4,9,11H,15H2 |
Clé InChI |
YXLIYSGIOSMNSQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(C#N)C(C#N)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[4-(Pyren-1-yl)butanoyl]oxy}propane-1,2-diyl dioctadecanoate](/img/structure/B12561137.png)

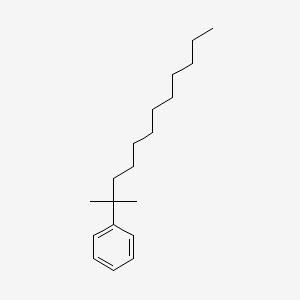
![3-[2-(1H-Imidazol-2-yl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2-sulfonic acid](/img/structure/B12561158.png)
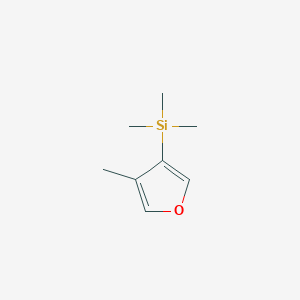
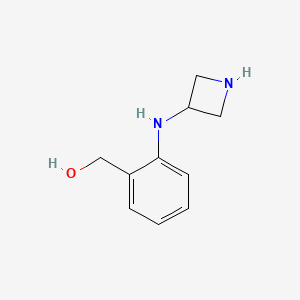
![3-[Methyl(3-phenoxypropyl)amino]propane-1-thiol](/img/structure/B12561179.png)


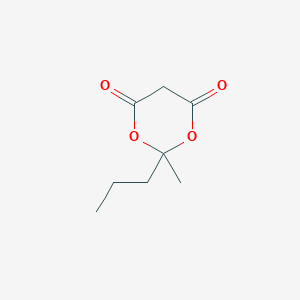
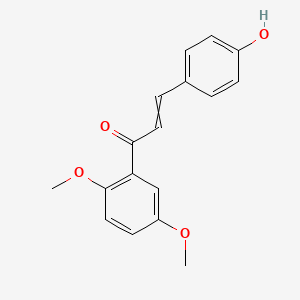

![N-[(Benzyloxy)carbonyl]-L-tyrosyl-D-alanine](/img/structure/B12561236.png)
![5-Cyano-3,4-diaminothieno[2,3-b]thiophene-2-carboxylic acid ethyl ester](/img/structure/B12561239.png)
